molecular formula C25H36O5 B579577 Colupox a CAS No. 18944-21-3

Colupox a

Cat. No.: B579577
CAS No.: 18944-21-3
M. Wt: 416.558
InChI Key: ZAIOIYBNXHWCBT-UHFFFAOYSA-N
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Description

Colupox A is a benzofuran-class organic compound predominantly isolated from hop inflorescences (Humulus lupulus L. cv. Chinook). It is a key non-volatile metabolite, constituting 25.0–32.3% of the total non-volatile compounds in Chinook hops, as identified via UPLC-MS/MS analyses . Structurally, it is characterized by a 3,5-dihydro-4(2H)-benzofuranone backbone with hydroxyl, prenyl, and methyl-oxopropyl substituents . This compound is biosynthetically linked to hop-derived bitter acids and plays a role in plant defense and flavor modulation in brewing .

Properties

CAS No.

18944-21-3

Molecular Formula

C25H36O5

Molecular Weight

416.558

IUPAC Name

4-hydroxy-2-(2-hydroxypropan-2-yl)-5,5-bis(3-methylbut-2-enyl)-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C25H36O5/c1-14(2)9-11-25(12-10-15(3)4)22(27)17-13-18(24(7,8)29)30-21(17)19(23(25)28)20(26)16(5)6/h9-10,16,18,27,29H,11-13H2,1-8H3

InChI Key

ZAIOIYBNXHWCBT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Discrepancies

  • Metabolomic Differentiation: PCA and PLS-DA analyses confirm this compound as a primary discriminator between Chinook and Cascade cultivars, though one study paradoxically associates it with Cascade (likely a typographical error) .
  • Functional Overlaps: this compound and Adlupone both modulate microbial growth but via distinct mechanisms (benzofuran vs. quinone pathways) .
  • Gaps in Knowledge: The biosynthetic pathway of this compound remains uncharacterized, warranting isotopic tracing studies .

Data Tables

Table 1. Major Non-Volatile Compounds in Chinook and Cascade Hops

Compound Chinook (%) Cascade (%) Class
This compound 25.0–32.3 ND Benzofuran
Adlupone ND 19.7–21.6 m-Benzoquinone
Gibberellin A12 8.8–10.1 ND Diterpenoid
Lupulone F 6.4–6.5 6.5–6.6 β-acid

ND = Not Detected

Q & A

Q. What analytical methods are recommended for identifying and quantifying Colupox A in plant metabolites?

this compound can be identified using SPME-GC-MS (for volatile compounds) and UPLC-MS-MS (for non-volatile metabolites) . Quantification requires normalization by sum and comparison with internal standards. For example, in hop cultivars, concentrations ranged from 25.0 ± 0.42 µg/g (Chinook) to 32.3 ± 2.28 µg/g (Cascade) .

CompoundChinook (µg/g)Cascade (µg/g)
This compound25.0 ± 0.4232.3 ± 2.28
Adlupulone18.1 ± 1.0522.7 ± 1.89
Gibberellin A1212.4 ± 0.7615.9 ± 1.12
Table: Normalized concentrations of key metabolites in hop cultivars .

Q. How should experimental designs account for variability in this compound concentrations across plant cultivars?

Use stratified sampling to collect inflorescences from distinct cultivars (e.g., Chinook vs. Cascade) and apply multivariate data analysis (e.g., heatmaps, PCA) to identify cultivar-specific metabolic profiles . Ensure sample sizes are statistically powered to detect differences (e.g., n ≥ 5 replicates per group).

Q. What protocols ensure reproducibility in this compound extraction and analysis?

Follow ISO/IEC 17025 guidelines for lab workflows:

  • Extraction : Use methanol-water (70:30 v/v) at 40°C for 1 hour.
  • Validation : Include blank samples and spiked recovery tests (85–110% recovery acceptable).
  • Instrument Calibration : Use certified reference materials (CRMs) for MS/MS systems .

Advanced Research Questions

Q. How can contradictions in this compound quantification between studies be resolved?

Apply meta-analysis frameworks to harmonize

  • Standardization : Normalize values to dry weight or total metabolite sum.
  • Sensitivity Analysis : Exclude outliers using Grubbs’ test (p < 0.05).
  • Covariate Adjustment : Control for variables like harvest time or soil pH .

Q. What statistical approaches are optimal for analyzing this compound’s interaction with other metabolites?

Use network analysis (e.g., WGCNA) to identify co-expression modules or pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to map metabolic pathways. For example, this compound correlates with β-selinene epoxide (r = 0.82, p = 0.003) in Cascade cultivars .

Q. How can mechanistic studies elucidate this compound’s role in plant defense or stress responses?

Design controlled-environment experiments with biotic/abiotic stressors (e.g., fungal inoculation, drought). Measure this compound levels via time-series sampling and pair with transcriptomic data (RNA-seq) to link biosynthesis genes (e.g., P450 enzymes) to metabolite production .

Q. What methodologies validate this compound’s structural identity and purity in novel studies?

Combine NMR spectroscopy (e.g., 1^1H, 13^{13}C) with high-resolution MS (HRMS) for structural elucidation. For purity, use HPLC-DAD (>95% purity threshold) and report retention indices relative to known standards .

Methodological Considerations

  • Research Question Framing : Align questions with PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to ensure clarity .
  • Data Interpretation : Compare results with prior studies (e.g., "How do our this compound levels compare to Nezi et al. (2022)?") and contextualize discrepancies using ecological or genetic factors .
  • Ethical Compliance : For field studies, obtain permits for plant collection and adhere to Nagoya Protocol guidelines for genetic resources .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colupox a
Reactant of Route 2
Colupox a

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